molecular formula C5HCl2N3 B1355425 2,4-Dichloro-5-cyanopyrimidine CAS No. 3177-24-0

2,4-Dichloro-5-cyanopyrimidine

Cat. No.: B1355425
CAS No.: 3177-24-0
M. Wt: 173.98 g/mol
InChI Key: KMHSUNDEGHRBNV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-cyanopyrimidine is a chemical compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Biochemical Analysis

Biochemical Properties

2,4-Dichloropyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of medicinally important compounds. It is known to interact with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can undergo effective one-pot, regioselective double Suzuki coupling reactions to yield diarylated pyrimidines . These interactions are crucial for the development of new pharmaceuticals and other biologically active compounds.

Cellular Effects

The effects of 2,4-Dichloropyrimidine-5-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cyclin-dependent kinases, which are essential for cell cycle regulation . By modulating these kinases, 2,4-Dichloropyrimidine-5-carbonitrile can alter cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 2,4-Dichloropyrimidine-5-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been used in the synthesis of small-molecule inhibitors of cyclin-dependent kinases, which play a crucial role in regulating the cell cycle . These inhibitors can block the activity of these kinases, thereby preventing uncontrolled cell division and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloropyrimidine-5-carbonitrile have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is stable under inert atmosphere conditions and can be stored at temperatures between 2-8°C . Long-term studies have shown that it maintains its biochemical activity over extended periods, making it a reliable reagent for various biochemical assays.

Dosage Effects in Animal Models

The effects of 2,4-Dichloropyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, it has been observed to modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

2,4-Dichloropyrimidine-5-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been used as a precursor in the synthesis of cyclin-dependent kinase inhibitors, which are metabolized through specific enzymatic pathways . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2,4-Dichloropyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its biochemical activity . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing off-target effects.

Subcellular Localization

2,4-Dichloropyrimidine-5-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and achieving the desired biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-cyanopyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with cyanogen bromide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of advanced reactors and continuous flow systems ensures high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-cyanopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-cyanopyrimidine is unique due to its nitrile group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2,4-dichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-3(1-8)2-9-5(7)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHSUNDEGHRBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554569
Record name 2,4-Dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3177-24-0
Record name 2,4-Dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-cyanopyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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